molecular formula C19H20N2O3 B6095064 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B6095064
M. Wt: 324.4 g/mol
InChI Key: RDNDTCZHCGMKQL-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a complex organic compound that features a phenolic core substituted with methoxy groups and a tetrahydropyridoindole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-15-9-11(10-16(24-2)19(15)22)17-18-13(7-8-20-17)12-5-3-4-6-14(12)21-18/h3-6,9-10,17,20-22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNDTCZHCGMKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C(CCN2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of a suitable phenol precursor using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Tetrahydropyridoindole Moiety: The tetrahydropyridoindole moiety can be introduced through a cyclization reaction involving an appropriate indole derivative and a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the indole moiety, potentially converting it to a more saturated structure.

    Substitution: Electrophilic substitution reactions can take place at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2,6-Dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with molecular targets such as estrogen receptors. The compound can modulate the activity of these receptors, influencing various cellular pathways and processes. This modulation can lead to changes in gene expression, cell proliferation, and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the tetrahydropyridoindole moiety, making it less complex and potentially less biologically active.

    4-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.

Uniqueness

2,6-Dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is unique due to the combination of the phenolic core with methoxy groups and the tetrahydropyridoindole moiety. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

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